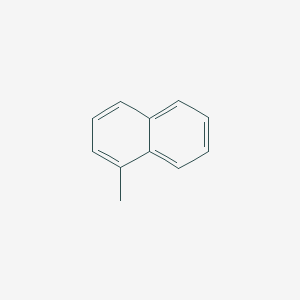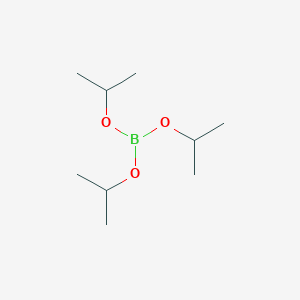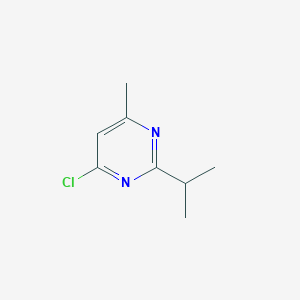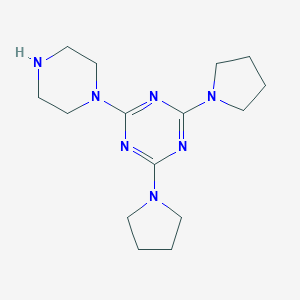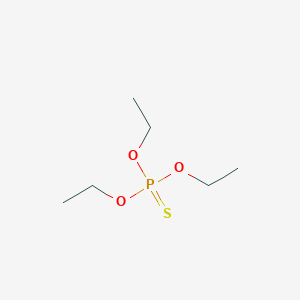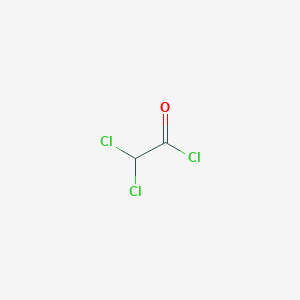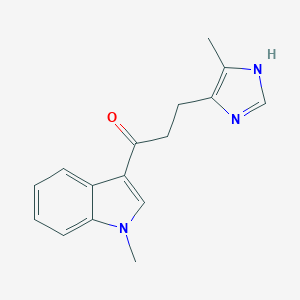
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used to study the biochemical and physiological effects of various compounds on the human body.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant application of compounds related to 3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone is in the field of cancer research. For example, analogs of this compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Notably, certain analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial and Anti-Inflammatory Activity
Synthesized derivatives of this compound class have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. They have also shown potential for anti-inflammatory activity, which broadens their scope of application in the pharmaceutical field (Gadegoni & Manda, 2013).
Corrosion Inhibition
In the context of materials science, derivatives of 3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone have been studied as corrosion inhibitors. They exhibit properties that protect mild steel in sulphuric acid, which is significant for industrial applications (Ammal, Prajila, & Joseph, 2018).
Antifungal Agent
This class of compounds, specifically the 3-(1H-imidazol-1-yl)-1-propanones, has been identified as a broad-spectrum antifungal agent. This discovery holds promise for the treatment of fungal infections, especially those caused by Candida species (Roman, Mareș, & Nastasa, 2013).
Aromatase Inhibition
Certain indole derivatives, closely related to the chemical structure , have shown potent inhibition of aromatase (CYP19), an enzyme involved in estrogen biosynthesis. This suggests potential applications in the treatment of estrogen-dependent diseases (Lézé, Le Borgne, Pinson, Palusczak, Duflos, Le Baut, & Hartmann, 2006).
Bone Imaging
In radiopharmaceutical sciences, derivatives have been developed for use in bone imaging, demonstrating selective uptake in the skeletal system. This application is crucial in diagnosing and monitoring bone-related diseases (Qiu, Cheng, Lin, Luo, Xue, & Pan, 2011).
Eigenschaften
CAS-Nummer |
113140-33-3 |
|---|---|
Produktname |
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone |
Molekularformel |
C16H17N3O |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17N3O/c1-11-14(18-10-17-11)7-8-16(20)13-9-19(2)15-6-4-3-5-12(13)15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
QZNZJWLUNDXZQA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
Synonyme |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



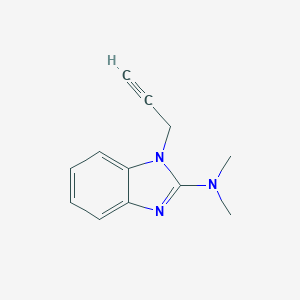
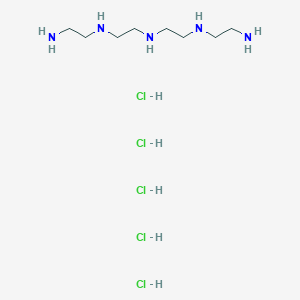
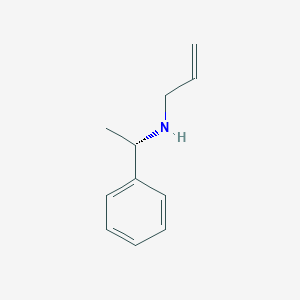
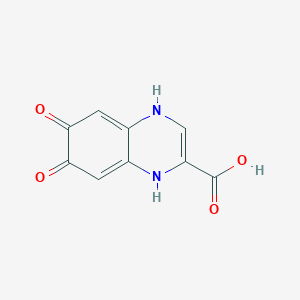
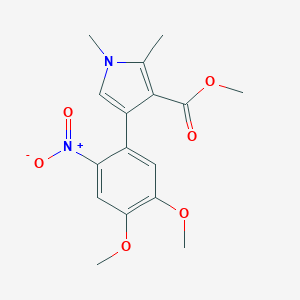
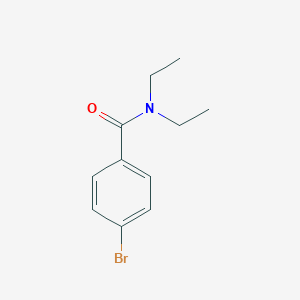
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
